Cas no 1184212-56-3 (2-Fluoro-4-(4-methylphenyl)benzoic acid)

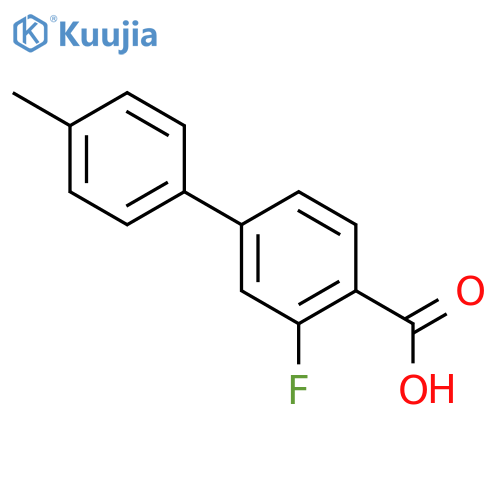

1184212-56-3 structure

商品名:2-Fluoro-4-(4-methylphenyl)benzoic acid

CAS番号:1184212-56-3

MF:C14H11FO2

メガワット:230.234347581863

MDL:MFCD12859182

CID:1039040

2-Fluoro-4-(4-methylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid

- 2-fluoro-4-(4-methylphenyl)benzoic acid

- 2-Fluoro-4-(4-methylphenyl)benzoic acid

-

- MDL: MFCD12859182

- インチ: InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)

- InChIKey: XYNYMRQCAUBBRV-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 230.07400

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 37.30000

- LogP: 3.49930

2-Fluoro-4-(4-methylphenyl)benzoic acid セキュリティ情報

2-Fluoro-4-(4-methylphenyl)benzoic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-4-(4-methylphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 218702-1g |

3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 95% | 1g |

£76.00 | 2022-02-28 | |

| Enamine | EN300-70759-0.5g |

3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 95.0% | 0.5g |

$39.0 | 2025-02-20 | |

| abcr | AB325874-1 g |

2-Fluoro-4-(4-methylphenyl)benzoic acid; . |

1184212-56-3 | 1g |

€112.00 | 2023-06-21 | ||

| Enamine | EN300-70759-10.0g |

3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 95.0% | 10.0g |

$280.0 | 2025-02-20 | |

| abcr | AB325874-1g |

2-Fluoro-4-(4-methylphenyl)benzoic acid; . |

1184212-56-3 | 1g |

€112.00 | 2025-02-21 | ||

| 1PlusChem | 1P000J9T-1g |

[1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-4'-methyl- |

1184212-56-3 | 96% | 1g |

$72.00 | 2025-02-18 | |

| Ambeed | A392728-5g |

3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 96% | 5g |

$230.0 | 2024-04-25 | |

| Enamine | EN300-70759-5.0g |

3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 95.0% | 5.0g |

$180.0 | 2025-02-20 | |

| Enamine | EN300-70759-0.25g |

3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid |

1184212-56-3 | 95.0% | 0.25g |

$25.0 | 2025-02-20 | |

| TRC | F596983-500mg |

2-Fluoro-4-(4-methylphenyl)benzoic acid |

1184212-56-3 | 500mg |

$87.00 | 2023-05-18 |

2-Fluoro-4-(4-methylphenyl)benzoic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

1184212-56-3 (2-Fluoro-4-(4-methylphenyl)benzoic acid) 関連製品

- 315-31-1(2-Fluoro-3-methylbenzoic acid)

- 321-12-0(2-Fluoro-5-methylbenzoic acid)

- 445-29-4(2-Fluorobenzoic acid)

- 1003710-01-7(2,5-Difluoro-3-methylbenzoic acid)

- 7697-23-6(2-Fluoro-4-methylbenzoic acid)

- 3906-87-4(BDC-F)

- 103877-80-1(2,5-Difluoro-4-methylbenzoic acid)

- 1583-65-9(2-fluorobenzene-1,3-dicarboxylic acid)

- 550363-85-4(2-fluoro-5-formyl-benzoic acid)

- 2991-28-8(2,5-Difluorobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1184212-56-3)2-Fluoro-4-(4-methylphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):207.0